An In-depth Technical Guide to 2,4,4'-Trichlorobiphenyl (CAS No. 7012-37-5)
An In-depth Technical Guide to 2,4,4'-Trichlorobiphenyl (CAS No. 7012-37-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, toxicological profile, metabolic pathways, and analytical methodologies for 2,4,4'-Trichlorobiphenyl (PCB 28). As a prevalent lower-chlorinated biphenyl (B1667301) congener, understanding its characteristics is crucial for environmental science, toxicology, and drug development research involving xenobiotic metabolism.
Chemical and Physical Properties
2,4,4'-Trichlorobiphenyl is a synthetic organic compound belonging to the polychlorinated biphenyl (PCB) class.[1] PCBs were historically used in a variety of industrial applications, such as coolants and lubricants in electrical equipment, before their production was banned due to their environmental persistence and adverse health effects.[1][2] 2,4,4'-Trichlorobiphenyl, also known as PCB 28, is one of the 209 distinct PCB congeners.[1][3]
Table 1: Physicochemical Properties of 2,4,4'-Trichlorobiphenyl
| Property | Value | Source(s) |
| CAS Number | 7012-37-5 | [1][4][5] |
| Molecular Formula | C₁₂H₇Cl₃ | [1][5][6] |
| Molecular Weight | 257.54 g/mol | [1][5][6] |
| IUPAC Name | 2,4-dichloro-1-(4-chlorophenyl)benzene | [1] |
| Melting Point | 206-207 °C | [6] |
| Boiling Point | 334.36 °C (estimated) | [6] |
| Water Solubility | 116 µg/L at 25 °C | [6] |
| log Kₒw (Octanol-Water Partition Coeff.) | 5.6 | [1] |
| Appearance | Solid | [6] |
| Storage Temperature | 2-8°C | [6][7] |
Table 2: Identifiers and Synonyms
| Type | Identifier | Source(s) |
| Synonyms | PCB 28, PCB-28, 2,4,4'-TCB, BZ NO 28 | [1][3][6] |
| EC Number | 230-293-2 | [1] |
| Beilstein/REAXYS No. | 1956846 | [6] |
| PubChem CID | 23448 | [1] |
| RTECS Number | DV8840000 | [6] |
| UNII | 844ODP31Q0 | [6] |
Toxicology and Safety
PCBs are classified as persistent organic pollutants, and their toxicity varies depending on the specific congener.[8] 2,4,4'-Trichlorobiphenyl is noted for its potential to cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1]
Table 3: Toxicological Profile of 2,4,4'-Trichlorobiphenyl
| Parameter | Finding | Source(s) |
| GHS Hazard Statements | H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Carcinogen Classification | IARC: Group 2A (Limited evidence for carcinogenicity in humans). NTP: Reasonably anticipated to be a human carcinogen. | [9][10] |
| Target Organs | Liver, Skin | [1] |
| Routes of Exposure | Oral, Inhalation, Dermal | [1] |
| Aquatic Toxicity | LC50 (Fathead Minnow, 96h): > 0.16 mg/L |
Metabolic Pathways
The biotransformation of PCBs is a critical factor in their toxicity and elimination from the body. Metabolism is primarily mediated by Phase I cytochrome P450 (CYP) enzymes, followed by Phase II conjugation.[11] For 2,4,4'-Trichlorobiphenyl (PCB 28), CYP1A2 has been identified as a key enzyme in its metabolic activation, leading to the formation of various hydroxylated metabolites and even partially dechlorinated products.[11] Recent studies also implicate CYP2A6 in the metabolism of PCB 28.[12][13]
Experimental Protocol: In Vitro Metabolism with Recombinant CYP1A2
This protocol is based on the methodology described by Idda et al. (2020) and published in Archives of Toxicology.[11]
Objective: To determine the metabolites of 2,4,4'-Trichlorobiphenyl formed by recombinant human CYP1A2.
Materials:
-
2,4,4'-Trichlorobiphenyl (PCB 28)
-
Recombinant human CYP1A2 bactosomes (co-expressed with CYP reductase)
-
HEPES buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) (30 mM)
-
NADPH (1 mM)
-
Acetate (B1210297) buffer (0.1 M, pH 5.3)
-
β-Glucuronidase/Arylsulfatase enzyme
-
Methanol
-
Internal standards for quantification
Procedure:
-
Incubation Setup: Prepare triplicate incubations in a total volume of 500 µL. Each incubation should contain:
-
PCB 28 (final concentration: 20 µM)
-
HEPES buffer (50 mM, pH 7.4)
-
MgCl₂ (30 mM)
-
Recombinant CYP1A2 bactosomes (5 pmol)
-
-
Pre-incubation: Pre-incubate the mixture for 3 minutes at 37 °C.
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate for 60 minutes at 37 °C.
-
Termination: Terminate the reaction (e.g., by adding a quenching solvent like ice-cold methanol).
-
Control Samples: Prepare control samples running in parallel: one without the substrate (PCB 28), one without NADPH, and one using heat-deactivated enzymes.[11]
-
Sample Preparation for Analysis:
-
Dilute the supernatant from the incubation 1:2 with 80 µL of acetate buffer (0.1 M, pH 5.3).
-
Take 100 µL of this dilution and add 100 µL of ammonium (B1175870) acetate buffer (0.1 M, pH 5.3) and 5 µL of β-Glucuronidase/Arylsulfatase enzyme.
-
Incubate overnight at 37 °C for enzymatic hydrolysis to release conjugated compounds.
-
Add 50 µL of an internal standard mix and 600 µL of methanol.
-
Vortex for 1 minute and centrifuge for 10 minutes at 4500 rpm.
-
-
Analysis: Analyze the supernatant using a suitable method such as online solid-phase extraction (SPE) coupled to liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Analytical Methodologies
The determination of 2,4,4'-Trichlorobiphenyl in environmental matrices is typically performed using gas chromatography. U.S. EPA Method 8082A is a standard procedure for the analysis of PCBs as either individual congeners or as Aroclor mixtures.[14][15]
Experimental Protocol: EPA Method 8082A Overview
Objective: To extract and quantify 2,4,4'-Trichlorobiphenyl from a solid matrix (e.g., soil) using gas chromatography.
1. Sample Extraction (Solid Matrix):
-
Method: A variety of methods can be used, including Soxhlet (Method 3540), pressurized fluid extraction (PFE, Method 3545), or ultrasonic extraction (Method 3550).[16]
-
Solvent: A mixture of hexane-acetone (1:1) or methylene (B1212753) chloride-acetone (1:1) is commonly used.[16][17]
-
Procedure: A measured weight of the sample (e.g., 1-30 grams) is extracted with the chosen solvent system.[14][17] The resulting extract is then concentrated.
2. Extract Cleanup:
-
Purpose: To remove interfering co-extracted compounds from the sample matrix.
-
Method: For PCB analysis, a sequential cleanup using sulfuric acid/potassium permanganate (B83412) (Method 3665) is often employed. This step is effective at removing many organochlorine pesticides that could interfere with PCB detection.[16] Other cleanup techniques may include Florisil or silica (B1680970) gel chromatography.
3. Instrumental Analysis:
-
Technique: Gas Chromatography (GC) with an Electron Capture Detector (ECD) or an Electrolytic Conductivity Detector (ELCD).[15]
-
Columns: The method specifies a dual-column system for confirmation. A primary column (e.g., DB-5ms or equivalent) is used for initial detection and quantification, and a second, dissimilar column (e.g., DB-1701 or equivalent) is used to confirm the identity of any detected peaks.[18][19] This dual-column setup can be configured to analyze a single injection simultaneously on both columns.[15]
-
Quantification: For individual congeners like PCB 28, quantification is performed by creating a calibration curve from certified reference standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.[18]
References
- 1. 2,4,4'-Trichlorobiphenyl | C12H7Cl3 | CID 23448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Human Metabolome Database: Showing metabocard for 2,4,4'-Trichlorobiphenyl (HMDB0245472) [hmdb.ca]
- 4. PCB-28 [stenutz.eu]
- 5. scbt.com [scbt.com]
- 6. 2,4,4'-TRICHLOROBIPHENYL | 7012-37-5 [chemicalbook.com]
- 7. 7012-37-5 CAS MSDS (2,4,4'-TRICHLOROBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. agilent.com [agilent.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Partial dechlorination of 2,4,4′-trichlorobiphenyl (PCB 28) mediated by recombinant human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NEMI Method Summary - 8082A [nemi.gov]
- 15. epa.gov [epa.gov]
- 16. Analytical Method [keikaventures.com]
- 17. response.epa.gov [response.epa.gov]
- 18. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]
- 19. agilent.com [agilent.com]
